

JHU37160: An In-depth Technical Guide for a High-Potency DREADD Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JHU37160

Cat. No.: B2879511

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

JHU37160 is a novel and potent agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), specifically targeting the hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][2][3][4] This compound exhibits high brain penetrance and demonstrates significant potency and efficacy in both in vitro and in vivo models, making it a valuable tool for precise spatiotemporal control of neuronal activity in preclinical research.[1][5] This technical guide provides a comprehensive overview of **JHU37160**, including its pharmacological profile, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.

Core Data Presentation

The following tables summarize the key quantitative data for **JHU37160**, facilitating a clear comparison of its pharmacological properties.

Receptor	Parameter	Value (nM)	Cell Line/System	Reference
hM3Dq	Ki	1.9	Mouse brain sections	[4]
hM4Di	Ki	3.6	Mouse brain sections	[4]

Table 1: In Vitro Binding Affinity of **JHU37160**. This table displays the equilibrium dissociation constant (Ki) of **JHU37160** for hM3Dq and hM4Di DREADDs.

Receptor	Parameter	Value (nM)	Assay Type	Cell Line	Reference
hM3Dq	EC50	18.5	Fluorescent and BRET-based assays	HEK-293	[1] [3]
hM4Di	EC50	0.2	Fluorescent and BRET-based assays	HEK-293	[1] [3]

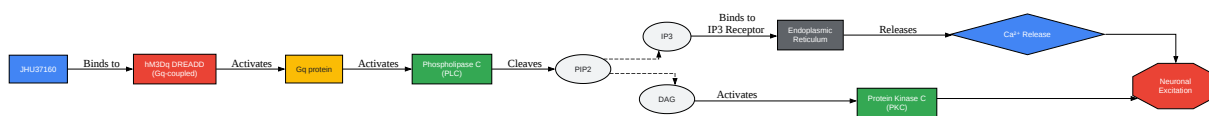
Table 2: In Vitro Potency of **JHU37160**. This table presents the half-maximal effective concentration (EC50) of **JHU37160** for activating hM3Dq and hM4Di DREADDs.

Animal Model	DREADD Receptor	Dose Range (mg/kg, i.p.)	Effect	Reference
D1-hM3Dq Mice	hM3Dq	0.01 - 1	Selective inhibition of locomotor activity	[1][4]
D1-hM4Di Mice	hM4Di	0.01 - 1	Selective inhibition of locomotor activity	[1][4]
TH-hM3Dq Rats	hM3Dq	0.01 - 0.3	Robust and selective increases in locomotion	[2]
Mice	hM4Di	0.1	Rapid and potent inhibition of light-evoked neuronal activation	[6]

Table 3: In Vivo Efficacy of **JHU37160**. This table summarizes the observed in vivo effects of **JHU37160** in various rodent models expressing DREADDs. It is important to note that high doses (e.g., 1 mg/kg) of **JHU37160** have been reported to produce anxiogenic-like effects in rats, independent of DREADD expression, and very high doses (10 mg/kg) can be sedative in mice.[5][7][8]

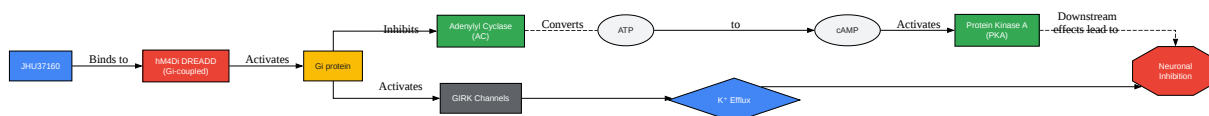
Signaling Pathways

JHU37160 activates distinct downstream signaling cascades depending on the DREADD receptor it binds to.



[Click to download full resolution via product page](#)

Caption: hM3Dq Signaling Pathway.



[Click to download full resolution via product page](#)

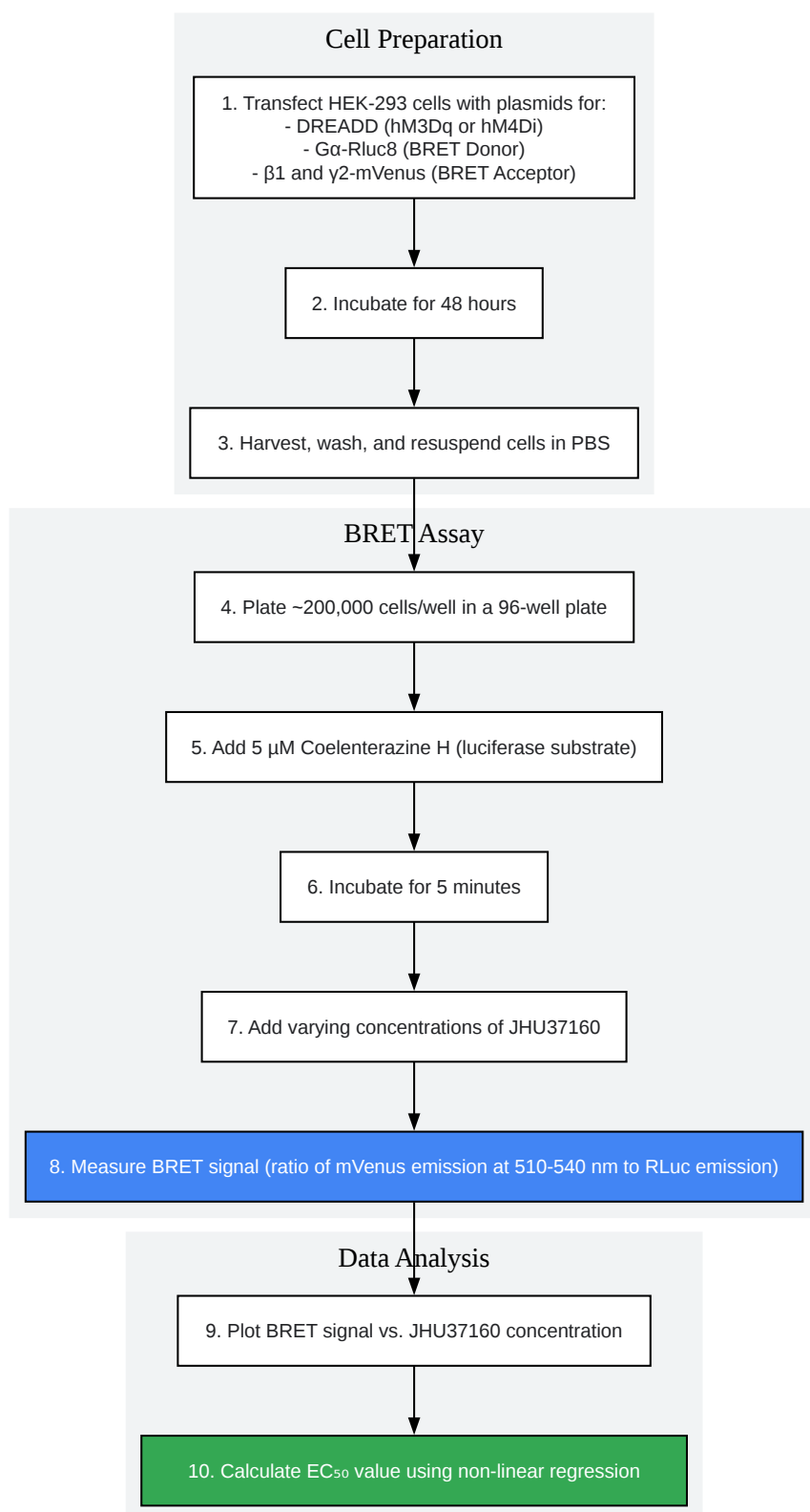
Caption: hM4Di Signaling Pathway.

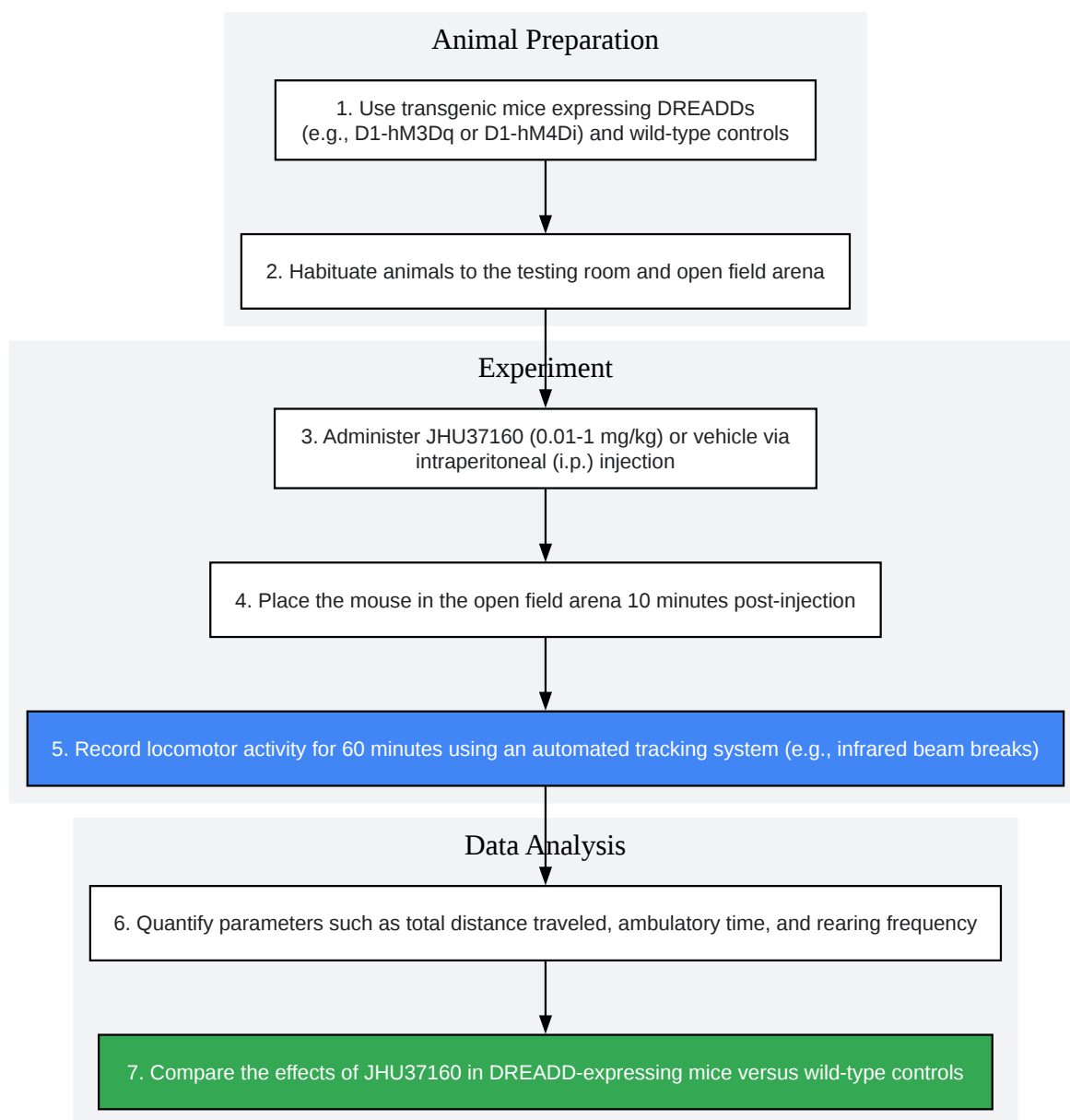
Experimental Protocols

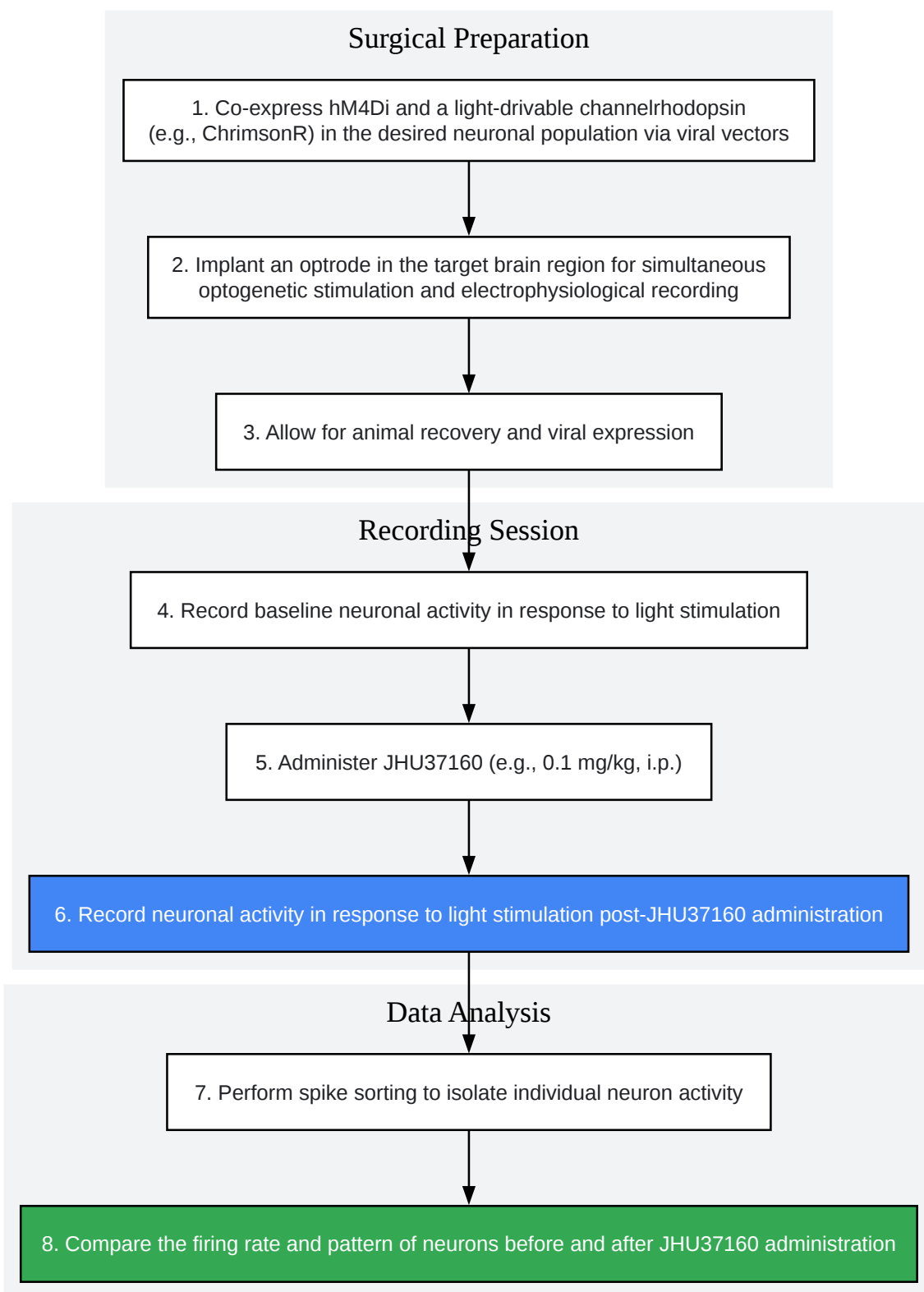
Detailed methodologies for key experiments cited in the characterization of **JHU37160** are provided below.

In Vitro Potency Assessment: BRET-based G-protein Activation Assay

This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify the potency of **JHU37160** in activating G-protein signaling downstream of hM3Dq and hM4Di DREADDs.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. High-potency ligands for DREADD imaging and activation in rodents and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JHU 37160 | DREADD Ligands | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High dose administration of DREADD agonist JHU37160 produces increases in anxiety-like behavior in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clozapine N-oxide, compound 21, and JHU37160 do not influence effortful reward-seeking behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JHU37160: An In-depth Technical Guide for a High-Potency DREADD Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2879511#jhu37160-as-a-dreadd-agonist-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com